molecular formula C14H16FNO B1324210 8-(4-Fluorophenyl)-8-oxooctanenitrile CAS No. 898767-15-2

8-(4-Fluorophenyl)-8-oxooctanenitrile

Cat. No.: B1324210
CAS No.: 898767-15-2
M. Wt: 233.28 g/mol
InChI Key: NTTYZDHOPCQHQE-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-8-oxooctanenitrile is an organic compound that features a fluorinated phenyl group, a nitrile group, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-8-oxooctanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable nitrile compound under basic conditions, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-8-oxooctanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-(4-Fluorophenyl)-8-oxooctanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-8-oxooctanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence biological pathways and molecular processes, making the compound of interest for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl isocyanate: Another fluorinated compound with different functional groups.

    Benzyl(4-fluorophenyl)phenylphosphine oxide: A fluorinated compound used in materials science.

Uniqueness

8-(4-Fluorophenyl)-8-oxooctanenitrile is unique due to its combination of a fluorinated phenyl group, a nitrile group, and a ketone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

8-(4-fluorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYZDHOPCQHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642215
Record name 8-(4-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-15-2
Record name 4-Fluoro-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Fluorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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